molecular formula C13H12N4 B13055316 7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine

7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine

Katalognummer: B13055316
Molekulargewicht: 224.26 g/mol
InChI-Schlüssel: RDOLDXXORVSOFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine is a heterocyclic compound that features a pyrrolo[2,3-B]pyrazine core with a tolyl group attached at the 7th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 2-chloropyrazine with an appropriate amine can lead to the formation of the desired pyrrolo[2,3-B]pyrazine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding N-oxides, while substitution reactions can yield various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-(M-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine is unique due to the presence of the tolyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a lead compound in drug discovery and material science .

Eigenschaften

Molekularformel

C13H12N4

Molekulargewicht

224.26 g/mol

IUPAC-Name

7-(3-methylphenyl)-5H-pyrrolo[2,3-b]pyrazin-2-amine

InChI

InChI=1S/C13H12N4/c1-8-3-2-4-9(5-8)10-6-15-13-12(10)17-11(14)7-16-13/h2-7H,1H3,(H2,14,17)(H,15,16)

InChI-Schlüssel

RDOLDXXORVSOFS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C2=CNC3=NC=C(N=C23)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.